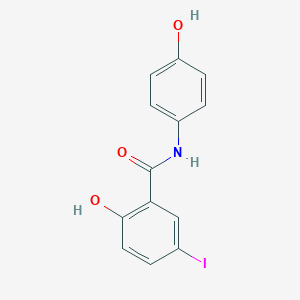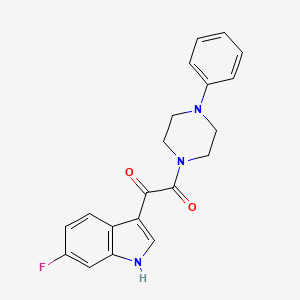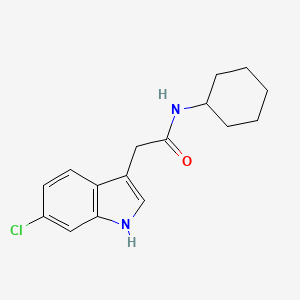
2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide, also known as HIBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is synthesized through a multistep process.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide is not fully understood. However, studies have suggested that it may exert its effects by modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation. 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. It has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage.
Biochemical and Physiological Effects:
2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide has been shown to have a range of biochemical and physiological effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide has also been shown to reduce oxidative stress and lipid peroxidation, which can damage cells and contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide is that it has been shown to be relatively safe and well-tolerated in animal studies. However, its low solubility in water can make it difficult to administer in vivo. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide. One area of interest is its potential as a cancer treatment. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential as a combination therapy with other anticancer drugs. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, more research is needed to fully understand the mechanism of action of 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide and its potential for the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Métodos De Síntesis
The synthesis of 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide involves a multistep process that starts with the reaction of 4-hydroxybenzaldehyde with iodine in the presence of an acid catalyst to form 4-iodo-2-hydroxybenzaldehyde. This intermediate is then reacted with 4-hydroxyaniline in the presence of a base catalyst to form 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide. The final product is purified through recrystallization.
Aplicaciones Científicas De Investigación
2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. In vitro studies have shown that 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide inhibits the proliferation and migration of cancer cells, suggesting that it may have potential as a cancer treatment. 2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-hydroxy-N-(4-hydroxyphenyl)-5-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO3/c14-8-1-6-12(17)11(7-8)13(18)15-9-2-4-10(16)5-3-9/h1-7,16-17H,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWMNYARMXFNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)I)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643375.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643380.png)
![1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643383.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643387.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643402.png)

![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643408.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643416.png)

![N-[2-(dimethylamino)ethyl]-2-(6-fluoro-1H-indol-3-yl)acetamide](/img/structure/B6643428.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643434.png)


![1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine](/img/structure/B6643460.png)